molecular formula C17H12N6O B186970 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one CAS No. 5284-80-0

1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one

Cat. No. B186970
CAS RN: 5284-80-0
M. Wt: 316.32 g/mol
InChI Key: YQPDFPOALLAYGO-YDWXAUTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one, also known as DAPD, is a compound that has been widely studied in the field of medicinal chemistry due to its potential applications in cancer treatment and antiviral therapy.

Mechanism of Action

The mechanism of action of 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one involves the inhibition of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. By inhibiting this enzyme, 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one prevents the replication of cancer cells and viruses.
Biochemical and Physiological Effects
1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to have both biochemical and physiological effects. Biochemically, 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one inhibits thymidylate synthase, leading to the inhibition of DNA synthesis. Physiologically, 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to have antiviral activity by inhibiting the replication of viruses.

Advantages and Limitations for Lab Experiments

One advantage of using 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one in lab experiments is its potency and specificity. 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to be highly effective at inhibiting thymidylate synthase, making it a valuable tool for studying the role of this enzyme in cancer and viral replication. However, one limitation of using 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one in lab experiments is its toxicity. 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to have cytotoxic effects on both cancer cells and normal cells, making it difficult to use in vivo.

Future Directions

There are several future directions for research on 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one. One area of interest is the development of new analogs of 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one that have improved potency and specificity. Another area of interest is the development of new delivery methods for 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one that can improve its efficacy and reduce its toxicity. Finally, there is a need for further research on the mechanism of action of 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one and its potential applications in cancer treatment and antiviral therapy.

Synthesis Methods

The synthesis of 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one involves a series of chemical reactions starting with the condensation of 4-bromoacetophenone with malonic acid in the presence of sodium ethoxide. The resulting intermediate is then reacted with sodium azide and copper (I) iodide to produce 1,5-bis(4-azidophenyl)-1,4-pentadien-3-one. The final product is obtained through a series of purification steps including recrystallization and column chromatography.

Scientific Research Applications

1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been studied extensively for its potential applications in cancer treatment and antiviral therapy. In cancer research, 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to inhibit the growth of various cancer cell lines including breast, lung, and colon cancer. In antiviral therapy, 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to have activity against a number of viruses including HIV, herpes simplex virus, and hepatitis B virus.

properties

CAS RN

5284-80-0

Product Name

1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one

Molecular Formula

C17H12N6O

Molecular Weight

316.32 g/mol

IUPAC Name

(1E,4E)-1,5-bis(4-azidophenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C17H12N6O/c18-22-20-15-7-1-13(2-8-15)5-11-17(24)12-6-14-3-9-16(10-4-14)21-23-19/h1-12H/b11-5+,12-6+

InChI Key

YQPDFPOALLAYGO-YDWXAUTNSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]

SMILES

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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